Mc-Val-Ala-PAB-OH
Description
Evolution of Cleavable Linker Technologies in Bioconjugate Chemistry
The development of cleavable linkers has progressed from early designs with limited stability to highly sophisticated systems. abzena.com Initial strategies involved chemically labile linkers, such as those sensitive to pH changes. axispharm.com However, the focus has increasingly shifted towards enzyme-labile linkers due to their higher specificity and stability in the bloodstream. proteogenix.science Innovations in linker technology, including site-specific conjugation methods, have led to the creation of more homogeneous and stable antibody-drug conjugates (ADCs). abzena.com
Foundational Role of Peptide-Based Linkers in Advanced Bioconjugate Design
Peptide linkers, short sequences of amino acids, are a cornerstone of modern bioconjugate design. Their primary advantage lies in their ability to be tailored as specific substrates for proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. beilstein-journals.orgcreativebiolabs.net The peptide sequence dictates the linker's susceptibility to cleavage, allowing for controlled drug release. drug-dev.com Peptide linkers are integral to many successful ADCs, demonstrating excellent serum stability and efficient payload release within target cells. creativebiolabs.net
Significance of Mc-Val-Ala-PAB-OH as a Representative Model in Linker Research
This compound is a widely studied and utilized cleavable linker in the development of ADCs. caymanchem.comimmunomart.com It incorporates a valine-alanine (Val-Ala) dipeptide sequence, which is a substrate for the lysosomal protease cathepsin B. caymanchem.comiris-biotech.de The Val-Ala motif is recognized for its high stability in human plasma and efficient cleavage within the lysosomal compartment. iris-biotech.debroadpharm.com This linker serves as a crucial tool for researchers investigating the principles of targeted drug release and developing new bioconjugate therapies. caymanchem.commedchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C25H34N4O6 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31) |
InChI Key |
DAMSURYLURICHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Molecular Architecture and Enzymatic Activation Mechanism of Mc Val Ala Pab Oh
Deconstruction of Structural Components and Their Functional Contributions
The efficacy of Mc-Val-Ala-PAB-OH as a linker in bioconjugation stems from the distinct roles of its three primary components: the Maleimidocaproyl (Mc) group, the Valine-Alanine (Val-Ala) dipeptide, and the p-Aminobenzyl (PAB) self-immolative spacer. Each module is integral to the linker's function, from attachment to a biomacromolecule to the precise release of a therapeutic agent.
The Maleimidocaproyl (Mc) Conjugation Module for Biomacromolecule Attachment
The Maleimidocaproyl (Mc) group serves as the primary point of attachment for the linker to a biomacromolecule, most commonly an antibody. nih.gov This functional group is characterized by a five-membered cyclic imide structure known as maleimide (B117702). The key feature of the maleimide group is its high reactivity towards thiol (-SH) groups, which are present in the cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), ensuring a secure and lasting connection between the linker and the antibody. The maleimidocaproyl spacer is designed to provide sufficient distance between the antibody and the rest of the linker-drug construct, which can help ensure that the dipeptide sequence is accessible to cleavage enzymes. nih.gov
The Valine-Alanine (Val-Ala) Dipeptide Recognition Sequence for Protease Specificity
The Valine-Alanine (Val-Ala) dipeptide is a crucial component that imparts specificity to the linker system. iris-biotech.deontosight.ai This particular dipeptide sequence is designed to be recognized and cleaved by specific intracellular proteases, primarily those found within the lysosomal compartment of cells. iris-biotech.denih.govpreprints.org The hydrophobic nature of both valine and alanine (B10760859) contributes to the linker's stability in human plasma. cam.ac.uk
The Val-Ala sequence has been identified as an effective substrate for lysosomal proteases, making it a valuable component in the design of cleavable linkers for targeted therapies. researchgate.net While the well-studied Val-Cit (Valine-Citrulline) dipeptide is also a substrate for these enzymes, the Val-Ala linker has been shown to possess lower hydrophobicity. iris-biotech.decam.ac.uk This characteristic can be advantageous in preventing aggregation and precipitation, particularly when conjugating highly hydrophobic payloads. iris-biotech.de
The p-Aminobenzyl (PAB) Self-Immolative Spacer: Design Principles and Activation
The p-Aminobenzyl (PAB) group functions as a self-immolative spacer. mdpi.comnih.gov This means that once the Val-Ala dipeptide is cleaved by a protease, the PAB moiety undergoes a spontaneous electronic cascade that results in the release of the attached payload. cam.ac.ukmdpi.com This process is often referred to as a 1,6-elimination. mdpi.com
Upon enzymatic cleavage of the amide bond linking the alanine residue to the p-aminobenzyl group, a free p-aminobenzyl alcohol derivative is generated. nih.govgoogle.com This intermediate is unstable and spontaneously fragments, releasing the payload, carbon dioxide, and an aza-quinone methide. cam.ac.ukmdpi.com The self-immolative nature of the PAB spacer is critical because it ensures the release of the payload in its unmodified, active form, independent of the need for a second enzymatic cleavage event. cam.ac.uk This design principle has been widely adopted in the development of ADCs to facilitate efficient and traceless drug release. unirioja.esresearchgate.net
Enzymatic Specificity and Proteolytic Activation Pathways
The activation of the this compound linker is a highly specific process, primarily mediated by lysosomal proteases. This targeted activation is a key feature that contributes to the selective cytotoxicity of ADCs utilizing this linker.
Cathepsin B-Mediated Cleavage of the Val-Ala Dipeptide Motif
Cathepsin B is a lysosomal cysteine protease that plays a central role in the cleavage of the Val-Ala dipeptide. nih.govresearchgate.net This enzyme is often overexpressed in tumor cells and is highly active in the acidic environment of the lysosome. nih.gov The specificity of Cathepsin B for certain dipeptide sequences, including Val-Ala, is a cornerstone of this linker's design. rsc.orgresearchgate.net
Research has shown that the Val-Ala linker is efficiently cleaved by Cathepsin B. iris-biotech.denih.gov In a comparative assay, the Val-Ala linker was cleaved by isolated Cathepsin B at approximately half the rate of the Val-Cit linker. iris-biotech.de Despite this difference in cleavage rate, the Val-Ala linker's lower hydrophobicity offers significant advantages in the context of ADC manufacturing and stability. iris-biotech.decam.ac.uk The enzymatic action of Cathepsin B on the Val-Ala dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload within the target cell. researchgate.netiris-biotech.de
Investigation of Lysosomal Protease Activity in Linker Hydrolysis
While Cathepsin B is a primary enzyme responsible for cleaving the Val-Ala linker, it is important to recognize that the lysosome contains a variety of other proteases that can contribute to linker hydrolysis. nih.govnih.govresearchgate.net Studies have indicated that other lysosomal enzymes, in addition to Cathepsin B, can participate in the cleavage of dipeptide linkers. cam.ac.uk The collective activity of these proteases ensures efficient drug release following the internalization of the ADC into the lysosomal compartment. nih.govpreprints.orgresearchgate.net The enzymatic redundancy within the lysosome provides a robust mechanism for payload activation, even if the activity of a single protease is variable. cam.ac.uk The acidic environment of the lysosome is optimal for the activity of many of these proteases, further enhancing the specificity of drug release at the target site.
Elucidation of the Self-Immolative Release Mechanism
The release of the payload from the Mc-Val-Ala-PAB linker is not a direct result of the initial enzymatic cut but is driven by a subsequent, spontaneous chemical process known as self-immolation. otago.ac.nzunirioja.es This mechanism ensures that the payload is liberated in its original, unmodified, and active form. sciclix.comiris-biotech.de
Cascade of 1,6-Elimination Triggered by the PAB Spacer
The self-immolative process is initiated immediately following the Cathepsin B-mediated cleavage of the amide bond between the C-terminal alanine of the dipeptide and the aniline (B41778) nitrogen of the PAB spacer. sciclix.comgoogle.com This enzymatic action unmasks a free aromatic amine.
The presence of this newly formed amine, which is a strong electron-donating group, dramatically alters the electronic properties of the PAB system. google.com It triggers a spontaneous, through-bond electronic cascade known as a 1,6-elimination reaction. google.comiris-biotech.deiris-biotech.de This process involves the intramolecular rearrangement of electrons from the aniline nitrogen through the aromatic ring to the benzylic carbon, leading to the expulsion of the payload attached to the benzylic position. google.comcam.ac.uk The fragmentation is thermodynamically driven and proceeds rapidly under physiological conditions without the need for additional enzymatic activity. otago.ac.nz
Characterization of Traceless Drug Release Kinetics and Products
A key feature of the PAB-based self-immolative mechanism is the "traceless" nature of the payload release. iris-biotech.deiris-biotech.deiris-biotech.de This means the active compound is liberated without any residual linker fragments attached, which is often crucial for its pharmacological activity. researchgate.net The 1,6-elimination reaction results in the complete fragmentation of the spacer unit.
The final products of this cascade are:
The free, unmodified payload molecule. cam.ac.uk
Carbon dioxide (CO2). google.comcam.ac.uk
An aza-quinone methide species, the remnant of the PAB spacer. cam.ac.uk
The kinetics of this release are well-defined. The Val-Ala linker is known for its excellent stability in plasma, which is a critical property for ADCs to minimize off-target toxicity. axispharm.comiris-biotech.de In comparative studies with other dipeptide linkers, the Val-Ala sequence is cleaved by Cathepsin B at approximately half the rate of the more commonly used Valine-Citrulline (Val-Cit) linker. iris-biotech.de However, the Val-Ala linker possesses lower hydrophobicity, a characteristic that can be advantageous in preventing the aggregation and precipitation of the final conjugate, potentially allowing for higher drug-to-antibody ratios. iris-biotech.deu-tokyo.ac.jp The subsequent 1,6-elimination is a rapid chemical fragmentation that quickly follows the initial enzymatic cleavage. iris-biotech.de
Interactive Data Table: Properties of the this compound Linker System
| Component | Function | Key Characteristic |
|---|---|---|
| Maleimidocaproyl (Mc) | Antibody Conjugation | Reacts with thiol groups to form stable thioether bonds. |
| Valine-Alanine (Val-Ala) | Enzymatic Cleavage Site | Substrate for Cathepsin B; stable in plasma but cleaved in lysosomes. broadpharm.comiris-biotech.de |
| p-Aminobenzyl (PAB) Spacer | Self-Immolation | Undergoes 1,6-elimination upon cleavage, enabling traceless drug release. google.comcam.ac.uk |
Table of Compounds Mentioned
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide caymanchem.com |
| Val-Ala | Valyl-Alanine |
| PAB | para-Aminobenzyl |
| PABC | para-Aminobenzyloxycarbonyl google.com |
| Val-Cit | Valyl-Citrulline iris-biotech.de |
Synthetic Methodologies and Chemical Derivatization Strategies for Mc Val Ala Pab Oh Analogues
Advanced Chemical Synthesis Routes for the Val-Ala-PAB-OH Core Structure
The synthesis of the Val-Ala-PAB-OH core, which excludes the maleimidocaproyl (Mc) moiety, is a foundational step that can be approached through several strategic routes. The primary methods are linear (sequential) synthesis and convergent synthesis, with the former being more prevalent in published literature due to its straightforward progression.
A common linear strategy involves building the peptide chain sequentially onto a protected p-aminobenzyl alcohol scaffold. This process begins with the C-terminal amino acid (Alanine) and proceeds to the N-terminal amino acid (Valine).
A Representative Linear Synthesis Pathway:
Protection of PAB-OH: The hydroxyl group of 4-aminobenzyl alcohol (PAB-OH) is first protected to prevent unwanted side reactions during peptide coupling. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently used due to their stability under peptide coupling conditions and their selective removal using fluoride (B91410) reagents.
First Peptide Coupling: The resulting 4-amino-O-(tert-butyldimethylsilyl)benzyl alcohol is coupled with an N-terminally protected alanine (B10760859), typically N-Boc-L-Alanine (Boc-Ala-OH), using a standard peptide coupling agent like EDC/HOBt.
Deprotection: The Boc protecting group is removed from the alanine residue under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the free amine for the next coupling step.
Second Peptide Coupling: The intermediate, H-Ala-PAB-OTBDMS, is then coupled with N-Boc-L-Valine (Boc-Val-OH) to form the fully assembled, protected dipeptide-spacer conjugate, Boc-Val-Ala-PAB-OTBDMS.
Final Deprotection: The TBDMS protecting group on the benzyl (B1604629) alcohol is selectively removed using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield Boc-Val-Ala-PAB-OH. This intermediate is ready for the subsequent integration of the maleimidocaproyl group.
The table below outlines the key stages in a typical linear synthesis of the protected Val-Ala-PAB-OH core.
| Step | Starting Material | Key Reagents | Intermediate Product | Purpose |
|---|---|---|---|---|
| 1 | 4-Aminobenzyl alcohol (PAB-OH) | TBDMS-Cl, Imidazole | PAB-OTBDMS | Protection of the hydroxyl group |
| 2 | PAB-OTBDMS | Boc-Ala-OH, EDC, HOBt | Boc-Ala-PAB-OTBDMS | Formation of the first peptide bond |
| 3 | Boc-Ala-PAB-OTBDMS | TFA in DCM | H-Ala-PAB-OTBDMS | N-terminal deprotection |
| 4 | H-Ala-PAB-OTBDMS | Boc-Val-OH, HATU, DIPEA | Boc-Val-Ala-PAB-OTBDMS | Formation of the second peptide bond |
Methods for Site-Specific Integration of the Maleimidocaproyl Moiety
The integration of the maleimidocaproyl (Mc) group is the final step in assembling the Mc-Val-Ala-PAB-OH linker. This reaction involves forming an amide bond between the carboxylic acid of 6-maleimidocaproic acid and the free N-terminal amine of the Val-Ala-PAB-OH core. The primary challenge is to perform this coupling efficiently without compromising the integrity of the acid- and base-sensitive maleimide (B117702) ring.
Two principal methods are employed:
Activated Ester Method: This is the most common and reliable approach. 6-maleimidocaproic acid is pre-activated, typically as an N-hydroxysuccinimide (NHS) ester (Mc-NHS). This stable, solid reagent reacts cleanly and specifically with the N-terminal amine of the deprotected H-Val-Ala-PAB-OH intermediate (obtained by removing the Boc group from Boc-Val-Ala-PAB-OH). The reaction proceeds under mild, near-neutral pH conditions, minimizing the risk of maleimide hydrolysis or Michael addition with amine nucleophiles.
Direct Coupling Method: This method involves the direct use of 6-maleimidocaproic acid (Mc-OH) with standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt). While feasible, this approach requires careful optimization of reaction conditions, particularly the stoichiometry of the base (e.g., DIPEA), to prevent side reactions involving the maleimide group.
| Method | Maleimide Reagent | Coupling Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Activated Ester | Mc-NHS Ester | Aprotic solvent (DMF, DMAc), mild base (DIPEA) or buffer (pH 7-7.5) | High specificity, mild conditions, minimal side reactions, high yield | Requires pre-synthesis of the activated ester |
| Direct Coupling | Mc-OH | Coupling agent (HATU, EDC), base (DIPEA) | Fewer synthetic steps (no pre-activation) | Higher risk of maleimide degradation, requires careful optimization |
Optimization of Peptide Coupling Methodologies and Maintenance of Stereochemical Integrity
The formation of the two peptide bonds in the Val-Ala dipeptide is a critical process where stereochemical integrity must be rigorously maintained. The L-configuration of both valine and alanine is essential for efficient enzymatic cleavage by cathepsin B. The primary risk during coupling is racemization of the activated amino acid at its α-carbon.
Optimization strategies focus on minimizing the lifetime of the highly reactive, racemization-prone intermediates (e.g., oxazolone).
Key Optimization Factors:
Coupling Reagents: Modern uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts like PyBOP are preferred over classic carbodiimides (e.g., DCC, EDC) alone. These reagents rapidly convert the carboxylic acid to a less reactive, more stable active ester, which then reacts with the amine component, suppressing racemization pathways.
Racemization Suppressants: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more effective analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are crucial. They act as nucleophilic catalysts, trapping the activated carboxyl group to form active esters that are more resistant to racemization than the initial activated species.
Base and Solvent: The choice and amount of base are critical. A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard. Using the minimum required amount (typically 1-2 equivalents) is essential, as excess base can deprotonate the α-carbon and promote racemization. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are used to ensure solubility of all components.
| Coupling System | Typical Reaction Time | Relative Racemization Risk | Key Features |
|---|---|---|---|
| EDC / HOBt | 2-12 hours | Low to Moderate | Cost-effective and widely used; HOBt is an effective suppressant. |
| HATU / DIPEA | 30-120 minutes | Very Low | Extremely fast and efficient; HOAt-based active ester minimizes racemization. |
| PyBOP / DIPEA | 1-4 hours | Low | Phosphonium-based reagent, generates minimal byproducts compared to some uronium salts. |
Development and Synthesis of Reactive Derivatives (e.g., PAB-PNP, PAB-Cl) for Conjugation
While this compound is a complete linker, its hydroxyl group must be activated to facilitate conjugation to a payload molecule (e.g., a cytotoxic drug). This activation transforms the terminal alcohol into a good leaving group, creating a reactive electrophilic site.
Synthesis of a p-Nitrophenyl Carbonate (PNP) Derivative:
The most common reactive derivative is the p-nitrophenyl carbonate (Mc-Val-Ala-PAB-O-PNP). The p-nitrophenoxide is an excellent leaving group, allowing for efficient formation of a carbamate (B1207046) bond with an amine or alcohol group on a payload.
Synthesis: this compound is dissolved in an aprotic solvent like dichloromethane (B109758) or THF with a non-nucleophilic base (e.g., pyridine (B92270) or DIPEA). The solution is cooled, and p-nitrophenyl chloroformate is added slowly. The reaction proceeds to replace the hydroxyl proton with the -(C=O)O-p-NO2Ph group, yielding the activated linker.
Synthesis of a Chloro (Cl) Derivative:
A benzyl chloride derivative (Mc-Val-Ala-PAB-Cl) provides an alternative electrophile for alkylating payloads.
Synthesis: Direct chlorination of this compound with reagents like thionyl chloride is often too harsh for the complex molecule. A more controlled synthesis typically involves building the linker onto a pre-functionalized spacer, such as 4-(chloromethyl)aniline, rather than converting the final alcohol. This avoids exposing the peptide and maleimide moieties to harsh chlorinating conditions.
| Reactive Derivative | Activating Reagent | Payload Functional Group | Bond Formed with Payload |
|---|---|---|---|
| Mc-Val-Ala-PAB-O-PNP | p-Nitrophenyl chloroformate | Amine (R-NH2) or Alcohol (R-OH) | Carbamate |
| Mc-Val-Ala-PAB-Cl | (Typically built from a chloro-precursor) | Amine (R-NH2), Thiol (R-SH) | Amine or Thioether |
Application of Protecting Group Strategies in Linker Synthesis
A robust and orthogonal protecting group strategy is fundamental to the successful synthesis of this compound. Orthogonality—the ability to selectively remove one type of protecting group in the presence of others—allows for precise, stepwise construction of the molecule.
Key Protecting Groups and Their Roles:
N-terminal Amine Protection:
Boc (tert-Butoxycarbonyl): The standard for solution-phase synthesis. It is stable to the basic conditions used for Fmoc removal and the nucleophilic conditions of coupling but is cleanly removed with mild acid (e.g., TFA).
Fmoc (9-Fluorenylmethyloxycarbonyl): The standard for solid-phase synthesis but also used in solution. It is stable to acid but removed with a mild base like piperidine. Its orthogonality to Boc and acid-labile side-chain protecting groups is a major advantage.
C-terminal Hydroxyl Protection (on PAB-OH):
TBDMS (tert-Butyldimethylsilyl): A silyl ether that is stable to both the acidic (TFA) and basic (piperidine) conditions used for N-terminal deprotection, making it orthogonal to both Boc and Fmoc strategies. It is selectively cleaved with a fluoride source (TBAF).
The selection of these groups allows for a synthetic sequence where the peptide chain can be built using Boc-amino acids, followed by removal of the Boc group, addition of the Mc group, and finally, removal of the TBDMS group from the PAB moiety, all without unintended deprotection events.
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Boc | N-terminal Amine | Acid (e.g., TFA) | Fmoc, TBDMS, Benzyl esters |
| Fmoc | N-terminal Amine | Base (e.g., Piperidine) | Boc, TBDMS, Acid-labile groups |
| TBDMS | Hydroxyl (on PAB-OH) | Fluoride ion (e.g., TBAF) | Boc, Fmoc, most peptide coupling conditions |
Comparative Research on Val Ala Pab Oh Linker Performance and Stability
Comparative Analysis with Valine-Citrulline (Val-Cit) Dipeptide Linker Systems
The Val-Cit linker is one of the most widely used cleavable linkers in clinical-stage ADCs. creative-biolabs.com However, comparative research has highlighted distinct advantages of the Val-Ala system in specific contexts.
A significant challenge in ADC development is the tendency of conjugates to aggregate, particularly when using hydrophobic payloads and aiming for a high drug-to-antibody ratio (DAR). Research has shown that achieving a high DAR with the Val-Cit linker can be difficult due to increased precipitation and aggregation. creative-biolabs.commdpi.com In contrast, the Val-Ala linker demonstrates a superior profile in this regard. Studies have reported that Val-Ala linkers can enable a DAR of up to 7.4 with only limited aggregation (less than 10%). creative-biolabs.comaxispharm.comaxispharm.com
This difference is attributed to the comparatively lower hydrophobicity of the Val-Ala dipeptide. creative-biolabs.comnih.gov For instance, in studies with anti-Her2 ADCs using random cysteine conjugation, Val-Ala-based constructs showed less aggregation in high-DAR formulations compared to their Val-Cit counterparts. axispharm.comaxispharm.com This property makes the Val-Ala linker particularly advantageous for use with highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. creative-biolabs.commdpi.comaxispharm.com
| Linker Type | Maximum Achievable DAR | Observed Aggregation | Payload Context | Reference |
|---|---|---|---|---|
| Val-Ala | Up to 7.4 | Limited (<10%) | Lipophilic payloads (e.g., PBD dimers) | creative-biolabs.comaxispharm.comaxispharm.com |
| Val-Cit | Difficult to achieve high DAR | Prone to precipitation and aggregation | General use, particularly with MMAE | creative-biolabs.commdpi.com |
Both Val-Ala and Val-Cit linkers are designed to be substrates for lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. mdpi.comcreative-biolabs.com Comparative studies of their cleavage kinetics reveal differences. In isolated cathepsin B cleavage assays, the Val-Ala linker was found to be cleaved at approximately half the rate of the Val-Cit linker. iris-biotech.de
Despite this slower cleavage rate in isolated enzyme assays, both linkers are considered to be effectively cleaved by lysosomal proteolytic enzymes. iris-biotech.de When incubated in rat liver lysosomal extracts, which contain a mixture of lysosomal enzymes, the hydrolysis rates of Val-Ala and Val-Cit linkers were found to be comparable, suggesting that other proteases contribute to the cleavage process in a cellular context. cam.ac.uk For non-internalizing antibodies, ADCs with both Val-Cit and Val-Ala linkers conjugated to engineered cysteines show similar performance profiles. mdpi.com
Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicity. mdpi.comnih.gov Both Val-Ala and Val-Cit linkers generally exhibit good stability in human plasma. iris-biotech.decam.ac.uk However, a significant issue arises in preclinical mouse models, where both linkers show susceptibility to premature cleavage by a specific enzyme, carboxylesterase 1C (Ces1C). nih.govcam.ac.uknih.gov This instability can complicate the interpretation of preclinical efficacy and pharmacokinetic studies. nih.govrsc.org
Some comparative data from small molecule drug conjugates in isolated mouse serum suggest that the Val-Ala linker may have slightly improved stability, with a reported half-life of 23 hours compared to 11.2 hours for Val-Cit. cam.ac.uk Nevertheless, this suggests that ADCs with Val-Ala linkers are still likely to face stability challenges in murine models. cam.ac.uk Furthermore, the Val-Cit linker has been shown to be susceptible to cleavage by human neutrophil elastase, which is implicated in dose-limiting toxicities like neutropenia. nih.govnih.govacs.org
Research on Stability in Diverse Biological Milieus and Premature Cleavage Phenomena
Comparative Assessment with Alternative Cleavable Linker Architectures (e.g., Disulfide, Glucuronide, Acid-Labile)
The performance of the Val-Ala-PAB-OH system is also evaluated against other major classes of cleavable linkers.
Disulfide Linkers : These linkers are cleaved in the reducing environment inside the cell, where glutathione (B108866) concentrations are high. mdpi.com While effective, some disulfide linkers can exhibit instability in circulation. frontiersin.org However, sterically hindered disulfide linkers have been developed to improve plasma stability. frontiersin.org In some non-internalizing ADC models, cleavable disulfide linkers were found to be efficacious, suggesting a mechanism of extracellular cleavage in the tumor microenvironment. rsc.org In a direct comparison, a novel disulfide ADC showed similar in-vivo activity to a Val-Cit ADC but with a higher maximum tolerated dose.
β-Glucuronide Linkers : These linkers are cleaved by β-glucuronidase, an enzyme abundant in lysosomes and also found in the microenvironment of some tumors. biopharminternational.comnih.gov A key advantage of glucuronide linkers is their high hydrophilicity, which can significantly reduce ADC aggregation and improve solubility compared to dipeptide-based ADCs. biopharminternational.comnih.gov This allows for the conjugation of hydrophobic drugs while maintaining favorable biophysical properties. osf.io
Acid-Labile Linkers : Linkers like hydrazones are designed to be cleaved in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). mdpi.com However, they have shown limitations, including instability in plasma, which can lead to premature drug release and off-target toxicity. mdpi.commdpi.com This has made them less attractive compared to more stable, enzyme-cleavable systems like the Val-Ala linker. mdpi.com
| Linker Type | Cleavage Mechanism | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|
| Val-Ala (Dipeptide) | Enzymatic (Lysosomal Proteases) | Good plasma stability, low aggregation potential | Instability in mouse plasma (Ces1C) | nih.govnih.gov |
| Disulfide | Reduction (High Glutathione) | Effective intracellular release | Potential for plasma instability | mdpi.comfrontiersin.org |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High hydrophilicity, reduced aggregation | Dependent on β-glucuronidase expression | biopharminternational.comnih.gov |
| Acid-Labile (Hydrazone) | Low pH (Endosome/Lysosome) | Simple cleavage trigger | Poor plasma stability, premature release | mdpi.commdpi.com |
Research on Factors Influencing Linker Stability and Specificity in Complex Biological Environments
The stability and cleavage specificity of dipeptide linkers like Val-Ala are influenced by several factors within complex biological systems.
Enzyme Specificity and Expression : While cathepsin B is the primary target for Val-Ala cleavage, other lysosomal proteases can also contribute to its hydrolysis. cam.ac.uk The specificity of cleavage is crucial; linkers that are substrates for a wide range of proteases may be more prone to off-target cleavage. nih.gov For example, the Val-Cit linker is known to be cleaved by multiple cathepsins, whereas newer peptidomimetic linkers have been designed for greater specificity towards cathepsin B. nih.govnih.gov
Plasma Enzymes : As noted, the presence of enzymes like carboxylesterase 1C (Ces1C) in mouse plasma and neutrophil elastase in human circulation can lead to premature linker cleavage, impacting preclinical evaluation and potentially causing toxicity. nih.govnih.gov
Conjugation Site and Steric Hindrance : The site on the antibody where the linker-drug is attached can significantly affect stability. frontiersin.org Conjugation at more solvent-exposed sites can lead to lower stability, while sites that provide more steric shielding can protect the linker from enzymatic degradation. cam.ac.ukfrontiersin.org
Linker and Payload Chemistry : The chemical nature of the linker and the attached payload can influence stability and cleavage. The hydrophobicity of the entire construct affects aggregation, while modifications to the peptide sequence or the self-immolative spacer can modulate cleavage rates and stability. mdpi.comnih.govfrontiersin.org
Susceptibility to Non-Targeted Enzymatic Activities (e.g., Carboxylesterases, Neutrophil Elastase)
Despite its general stability in human plasma, a significant challenge in the preclinical and clinical development of ADCs using dipeptide linkers is their susceptibility to cleavage by non-target enzymes. This can lead to premature release of the cytotoxic payload in the bloodstream, potentially causing off-target toxicity. acs.orgcam.ac.uk
Carboxylesterases: Research has identified that dipeptide linkers like Val-Cit and Val-Ala are vulnerable to hydrolysis by certain carboxylesterases. nih.gov Specifically, mouse carboxylesterase 1C (Ces1C) has been identified as the enzyme responsible for the extracellular cleavage of valine-citrulline-p-aminobenzylcarbamate (VC-PABC)-based linkers in mouse plasma. aacrjournals.org This susceptibility complicates the preclinical evaluation of ADCs in rodent models, as it can lead to rapid clearance and an inaccurate assessment of the ADC's stability and efficacy that would be expected in humans. nih.govrsc.org The instability is highly dependent on the conjugation site on the antibody, with more solvent-exposed linkers showing lower stability. cam.ac.uk
Neutrophil Elastase: Human neutrophil elastase (HNE), a serine protease released by neutrophils during inflammation, has also been implicated in the premature cleavage of dipeptide linkers. acs.orggoogle.com This off-target enzymatic activity is a concern as it is believed to contribute to some of the dose-limiting toxicities observed with certain ADCs, such as neutropenia and thrombocytopenia. nih.govresearchgate.net The cleavage of the Val-Cit linker by HNE highlights a potential liability for this class of linkers, including Val-Ala, in the inflammatory tumor microenvironment or in systemic circulation. acs.org
| Linker Type | Non-Target Enzyme | Observed Effect | Implication | Source |
|---|---|---|---|---|
| Val-Cit-PABC | Carboxylesterase 1C (Ces1C) (Mouse) | Premature cleavage in mouse plasma, leading to payload release. | Hinders preclinical evaluation in rodent models. | nih.govaacrjournals.org |
| Val-Cit-PABC | Human Neutrophil Elastase (HNE) | Aberrant cleavage leading to premature payload release. | Potential for off-target toxicity (e.g., neutropenia). | acs.orgresearchgate.net |
| Val-Ala-PABC | Cathepsin B | Cleaved at half the rate of Val-Cit in isolated enzyme assays. | Potentially more stable, but release kinetics may differ. | iris-biotech.de |
| Val-Ala-PABC | General (in vivo) | Better performance and stability than Val-Cit with non-internalizing antibodies. | Linker choice is context-dependent (e.g., antibody type). | nih.gov |
Research Applications of Mc Val Ala Pab Oh
A Tool for Studying Linker Stability and Cleavage Kinetics
The well-defined structure and cleavage mechanism of this compound make it an excellent model for studying the factors that influence linker stability and the kinetics of enzymatic cleavage. caymanchem.comcam.ac.uk Researchers can systematically modify the peptide sequence or the spacer unit to investigate how these changes affect the linker's performance, such as its stability in plasma versus its rate of cleavage in a lysosomal environment. acs.orgnih.gov For instance, studies have compared the cleavage rates of Val-Ala and Val-Cit linkers, revealing that while Val-Ala is cleaved at a slower rate, it exhibits lower hydrophobicity, which can be advantageous in preventing aggregation of the ADC. iris-biotech.decam.ac.uk
Role in the Development of Antibody-Drug Conjugates
This compound is a key building block in the synthesis of research-grade ADCs. caymanchem.comimmunomart.com Its use allows for the preclinical evaluation of novel antibody-payload combinations. By employing this linker, researchers can create ADCs to test the targeting ability of new antibodies and the efficacy of different cytotoxic agents. For example, it has been used in the synthesis of ADCs containing potent anticancer agents like monomethyl auristatin E (MMAE). caymanchem.com The insights gained from these studies are crucial for the design and development of the next generation of more effective and safer ADC therapeutics. immunomart.com
Academic Research Applications and Future Perspectives in Chemical Biology
Utilization of Mc-Val-Ala-PAB-OH as a Research Tool for Protease Biology and Targeted Release Mechanism Studies
This compound serves as an invaluable tool for investigating protease biology and the mechanisms of targeted drug release. The Val-Ala dipeptide sequence is specifically designed to be recognized and cleaved by certain lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. mdpi.com This selective cleavage is the linchpin of its function, ensuring that the conjugated payload is released preferentially within the target cells, thereby minimizing systemic toxicity. axispharm.comtcichemicals.com
The self-immolative p-aminobenzyl alcohol (PAB) spacer is another critical component. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified drug. nih.goviris-biotech.de This traceless release mechanism is crucial for ensuring the full potency of the therapeutic agent.
Academic researchers utilize this compound to:
Study Protease Activity: By conjugating it to fluorescent probes or other reporter molecules, researchers can monitor the activity of specific proteases in various cellular and tissue contexts.
Investigate Drug Release Kinetics: The linker allows for detailed studies on the rate and efficiency of drug release from bioconjugates under different physiological conditions. iris-biotech.de
Methodological Advancements in In Vitro Linker Characterization and Enzymatic Assay Development
The characterization of cleavable linkers like this compound is fundamental to the development of effective ADCs. Significant progress has been made in developing in vitro assays to evaluate their stability and cleavage kinetics. These methods are essential for predicting the in vivo behavior of ADCs.
Key methodological advancements include:
Enzymatic Cleavage Assays: Researchers have developed robust assays using purified enzymes, such as cathepsin B, to determine the rate of linker cleavage. iris-biotech.decam.ac.uk These assays often employ techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the released payload over time.
Lysosomal Homogenate Assays: To better mimic the intracellular environment, in vitro assays using lysosomal extracts from liver or tumor cells are employed. cam.ac.ukfrontiersin.org These assays provide a more comprehensive picture of linker stability and cleavage in the presence of a complex mixture of lysosomal enzymes.
Plasma Stability Assays: Evaluating the stability of the linker in human and mouse plasma is crucial to ensure that the ADC remains intact in circulation and does not prematurely release its payload. cam.ac.uknih.gov These studies have highlighted the superior stability of the Val-Ala linker compared to other dipeptide sequences like Val-Cit in certain contexts. nih.gov
| Assay Type | Purpose | Key Findings for Val-Ala Linkers | References |
|---|---|---|---|
| Isolated Cathepsin B-Cleavage Assay | Measures the rate of cleavage by a specific protease. | The Val-Ala linker is cleaved at about half the rate of the Val-Cit linker. | iris-biotech.decam.ac.uk |
| Lysosomal Extract Assays | Simulates the enzymatic environment of the lysosome to assess cleavage. | Demonstrates efficient payload release in a complex enzymatic milieu. | cam.ac.ukfrontiersin.org |
| Plasma Stability Studies | Evaluates linker stability in blood circulation to predict premature drug release. | Exhibits high stability in human plasma, crucial for therapeutic efficacy. | cam.ac.uk |
Application of Computational Modeling and Predictive Approaches in Cleavable Linker Design
Predict Protease-Linker Interactions: Simulate how the Val-Ala dipeptide fits into the active site of cathepsin B, providing insights into the structural basis of its cleavage.
Optimize Linker Composition: Computationally screen different amino acid sequences to identify novel cleavable motifs with improved selectivity and cleavage kinetics.
Assess Physicochemical Properties: Predict properties like hydrophobicity and solubility, which are critical for preventing ADC aggregation and ensuring favorable pharmacokinetics. nih.gov For instance, the Val-Ala linker has been shown to be less hydrophobic than the Val-Cit linker, which can lead to reduced aggregation, especially with high drug-to-antibody ratios (DARs). mdpi.com
These predictive models help to streamline the linker design process, reducing the need for extensive empirical screening and accelerating the development of next-generation ADCs.
Exploration of this compound Derived Scaffolds in Non-Antibody Bioconjugates and Prodrug Systems (Academic Models)
The utility of the this compound linker extends beyond ADCs to other targeted drug delivery systems. In academic research, this cleavable scaffold is being explored in various non-antibody bioconjugates and prodrug systems. nih.gov
Examples include:
Small Molecule-Drug Conjugates (SMDCs): In SMDCs, a small molecule targeting ligand is used to deliver a cytotoxic payload to cancer cells. frontiersin.org The this compound linker can be employed to ensure tumor-specific release of the drug.
Peptide-Drug Conjugates (PDCs): Similar to SMDCs, PDCs use peptides as targeting moieties. The principles of protease-mediated cleavage are directly applicable to these systems.
Prodrugs for Non-Cancer Applications: The concept of protease-activated drug release is also being investigated for other diseases where specific proteases are upregulated, such as inflammatory and infectious diseases. For instance, it has been used in the synthesis of antibody-antibiotic conjugates to target intracellular bacteria. caymanchem.com
These academic models demonstrate the versatility of the this compound linker and its potential to be adapted for a wide range of therapeutic applications.
Identification of Opportunities for Innovative Cleavable Linker Scaffolds and Chemical Biology Research Directions
While this compound and related linkers have been highly successful, the field of chemical biology is continuously seeking to innovate and develop novel cleavable linker technologies with improved properties. nih.govresearchgate.net
Future research directions include:
Novel Cleavage Triggers: Exploring alternative enzymatic or environmental triggers for drug release. axispharm.comrsc.org This includes linkers that are sensitive to other lysosomal enzymes or to the unique conditions of the tumor microenvironment, such as hypoxia or specific pH levels. axispharm.comunimi.it
Multi-Drug Linkers: Designing linkers capable of carrying and releasing two or more different payloads. This could help to overcome drug resistance by targeting multiple cellular pathways simultaneously. nih.gov
Enhanced Stability and Hydrophilicity: Developing linkers with improved stability in circulation and increased hydrophilicity to allow for higher DARs without causing aggregation. acs.orgchemexpress.com Recent strategies include the development of "exolinkers" where the cleavable peptide is positioned at the exo position of the PAB moiety, which can improve hydrophilicity and stability. acs.orgchemexpress.com
Site-Specific Conjugation: Combining advanced linker technology with site-specific antibody conjugation methods to produce more homogeneous and well-defined ADCs. rsc.org
Q & A
Basic: What is the role of Mc-Val-Ala-PAB-OH in antibody-drug conjugate (ADC) synthesis?
Answer: this compound functions as a protease-cleavable linker in ADCs, connecting cytotoxic drugs to monoclonal antibodies. Its structure includes a valine-alanine dipeptide sequence and a para-aminobenzyl alcohol (PAB-OH) group, enabling selective cleavage by lysosomal proteases (e.g., cathepsin B) in target cells. This ensures controlled drug release, minimizing off-target toxicity. Researchers should validate linker stability during ADC synthesis using techniques like HPLC and mass spectrometry to confirm intact drug-linker integrity under physiological conditions .
Basic: What are the key structural features of this compound that influence its stability in aqueous solutions?
Answer: The compound’s stability hinges on three structural elements:
- Dipeptide motif (Val-Ala) : Determines protease specificity and cleavage efficiency.
- PAB-OH spacer : Enhances hydrophobicity and self-immolative properties post-cleavage.
- Alloc protecting group : Prevents premature degradation during synthesis.
To assess stability, researchers should conduct accelerated degradation studies at varying pH levels (4.5–7.4) and analyze degradation products via LC-MS. Comparative studies with alternative linkers (e.g., MC-Val-Cit-PAB) can further elucidate stability-performance trade-offs .
Advanced: How can researchers optimize the enzymatic cleavage efficiency of this compound in ADC linker design?
Answer: Optimization requires a multi-factorial approach:
Protease Activity Profiling : Use fluorogenic substrates to measure cleavage kinetics of lysosomal proteases across cell lines.
Linker Modifications : Introduce non-natural amino acids (e.g., D-alanine) or adjust spacer length to modulate protease affinity.
Cellular Assays : Validate efficiency in 3D tumor spheroids or patient-derived xenografts (PDX) to mimic in vivo conditions.
Contradictory data on cleavage rates (e.g., tumor heterogeneity) should be addressed by normalizing protease expression levels via qPCR or Western blot .
Advanced: What analytical techniques are most effective for quantifying this compound purity in complex biological matrices?
Answer:
- Reverse-Phase HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate linker-drug species. Validate with spiked recovery experiments (≥95% accuracy).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]<sup>+</sup> at m/z 377.43) and detect impurities at ≤0.1% levels.
- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C spectra in DMSO-d6 to verify stereochemical integrity of the dipeptide backbone.
Discrepancies in purity assessments often arise from solvent choice or column aging; cross-validate results with orthogonal methods .
Advanced: How should researchers design experiments to evaluate the impact of this compound on ADC pharmacokinetics?
Answer:
- In Vivo Studies : Administer ADCs to murine models and collect plasma samples at timed intervals. Use ELISA to measure antibody concentrations and LC-MS/MS for free drug quantification.
- Tissue Distribution Analysis : Employ radiolabeled linkers (e.g., <sup>3</sup>H-Mc-Val-Ala-PAB-OH) to track accumulation in target vs. healthy tissues.
- Data Interpretation : Apply compartmental modeling (e.g., two-compartment PK model) to calculate clearance rates and AUC. Address variability by stratifying data based on tumor burden or metabolic profiles .
Basic: What synthetic routes are recommended for producing this compound with high enantiomeric purity?
Answer:
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids on Wang resin. Couple Alloc-Val-Ala sequentially, followed by PAB-OH attachment via carbodiimide chemistry.
- Critical Steps :
- Deprotect Alloc groups with Pd(PPh3)4 to avoid racemization.
- Purify via preparative HPLC (≥98% purity) and confirm stereochemistry by circular dichroism (CD).
- Troubleshooting : Low yields may result from incomplete coupling; monitor by Kaiser test and repeat cycles if necessary .
Advanced: How do researchers resolve contradictions in reported cleavage efficiencies of this compound across different ADC models?
Answer: Contradictions often stem from:
- Protease Heterogeneity : Tumors vary in cathepsin B expression; pre-screen models via IHC.
- Linker-Drug Steric Effects : Bulky payloads (e.g., MMAE vs. DM1) may hinder protease access. Use molecular dynamics simulations to predict steric interference.
- Experimental Design : Standardize assay conditions (pH, incubation time) and include positive/negative controls (e.g., non-cleavable linkers). Meta-analyses of published data can identify trends masked in single studies .
Basic: What stability-indicating assays are essential for this compound during ADC formulation?
Answer:
- Forced Degradation Studies : Expose the linker to heat (40°C), light (ICH Q1B), and oxidative stress (H2O2). Monitor degradation via UPLC-PDA.
- Lyophilization Compatibility : Assess residual moisture (Karl Fischer titration) and reconstitution stability (particle size analysis).
- Long-Term Storage : Store at -80°C in argon-purged vials; test aliquots monthly for 12+ months .
Advanced: What strategies mitigate off-target cleavage of this compound in systemic circulation?
Answer:
- Linker PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce plasma protease accessibility.
- Prodrug Design : Mask the linker with pH-sensitive groups (e.g., hydrazones) activated only in acidic tumor microenvironments.
- Preclinical Validation : Compare plasma stability in human vs. murine serum to predict clinical translatability .
Advanced: How can computational modeling enhance the design of this compound derivatives for improved ADC efficacy?
Answer:
- Molecular Docking : Simulate interactions between the linker and cathepsin B (PDB ID: 1CSB) to identify affinity-enhancing mutations.
- QSAR Analysis : Corrogate structural parameters (e.g., logP, polar surface area) with in vitro cytotoxicity data.
- Machine Learning : Train models on published ADC datasets to predict linker-drug compatibility and optimize synthesis pipelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
